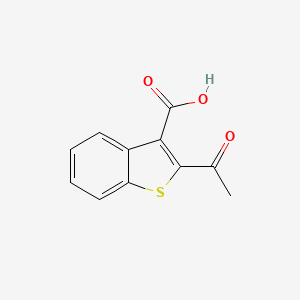

2-Acetyl-1-benzothiophene-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Acetyl-1-benzothiophene-3-carboxylic acid is a heterocyclic compound with a benzothiophene core structure. This compound is a derivative of benzothiophene, which is widely found in natural products and pharmaceuticals. It has attracted attention due to its potential biological activities and diverse applications in various research fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-1-benzothiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-acetylbenzo[b]thiophene with a carboxylating agent under controlled temperature and pressure conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Análisis De Reacciones Químicas

Cyclization with Thioglycolic Acid

2'-Chloroacetophenone reacts with thioglycolic acid under basic conditions (KOH) with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The reaction proceeds at elevated temperatures (118–130°C) under pressure, yielding the potassium salt of the target compound. Acidification with HCl converts the salt to the free carboxylic acid .

Oxidation Reactions

The benzothiophene core and acetyl group are susceptible to oxidation. A palladium-catalyzed oxidative carbonylation reaction has been employed to synthesize derivatives:

Palladium-Catalyzed Carbonylation

2-(Methylthio)phenylacetylenes undergo oxidative carbonylation using PdI₂/KI under CO pressure (32 atm) and air (40 atm) in methanol. This forms methyl benzo[b]thiophene-3-carboxylates via a mechanism involving cyclization, demethylation, and CO insertion .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidative carbonylation | PdI₂, KI, CO/air (4:1), 80–100°C, 24–36 h | Methyl 2-phenylbenzo[b]thiophene-3-carboxylate | 81% |

Substitution Reactions

The carboxylic acid and acetyl groups enable electrophilic and nucleophilic substitutions:

Esterification

The carboxylic acid group reacts with alcohols (e.g., methanol, ethanol) under acidic or catalytic conditions to form esters. For example, treatment with methanol in the presence of PdI₂/KI yields methyl esters .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | ROH (MeOH, EtOH), PdI₂, KI, 80°C | Benzo[b]thiophene-3-carboxylic esters | 45–81% |

Neutralization

The potassium salt of the compound is neutralized with HCl to regenerate the free carboxylic acid .

Antiviral Agents

Analogues with 2-amide-3-methylester thiophene scaffolds (structurally related to this compound) inhibit SARS-CoV-2 Mac1 protease. Modifications to the core structure improve potency (IC₅₀ = 2.1 μM) .

| Application | Modification | Biological Activity | Source |

|---|---|---|---|

| Antiviral | Cyclohexanyl substitution | SARS-CoV-2 Mac1 inhibition (IC₅₀ = 12 μM) |

Reaction Optimization and Catalyst Recycling

Recent advances focus on sustainable methodologies:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 2-acetyl-1-benzothiophene-3-carboxylic acid exhibit potential anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells, suggesting their use as lead compounds in the development of new anticancer drugs. For instance, aryl esters derived from similar structures have been investigated for their ability to induce apoptosis in cancer cell lines, demonstrating a promising avenue for therapeutic development .

Cardiovascular Applications

Recent patent applications highlight the role of benzothiophene derivatives, including this compound, as inhibitors for branched-chain alpha-keto acid dehydrogenase kinase. This inhibition has implications for treating metabolic disorders such as diabetes and heart failure, providing a basis for further pharmacological exploration .

Organic Synthesis

Intermediate in Synthesis

this compound serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of various complex molecules through reactions such as esterification and acylation. The compound can be converted into other functionalized derivatives that are important in the synthesis of pharmaceuticals and agrochemicals .

Catalytic Processes

Innovative catalytic methods have been developed to synthesize benzothiophene derivatives efficiently. For example, palladium-catalyzed carbonylative reactions have been employed to produce benzothiophene-3-carboxylic esters from readily available substrates, showcasing the versatility of this compound in synthetic pathways .

Material Science

Dyes and Pigments

The compound is also explored for its potential use in dye and pigment applications due to its chromophoric properties. The unique structure allows for the development of colorants that can be utilized in various industrial applications, including textiles and coatings .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 2-Acetyl-1-benzothiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the type of activity being studied .

Comparación Con Compuestos Similares

Similar Compounds

2-Acetylbenzo[b]thiophene: A precursor in the synthesis of 2-Acetyl-1-benzothiophene-3-carboxylic acid.

Benzofuran derivatives: Compounds with similar heterocyclic structures and biological activities.

Thiophene derivatives: Compounds with a thiophene ring that exhibit similar chemical properties

Uniqueness

This compound is unique due to its specific substitution pattern on the benzothiophene ring, which imparts distinct chemical and biological properties.

Actividad Biológica

2-Acetyl-1-benzothiophene-3-carboxylic acid is a heterocyclic compound belonging to the benzothiophene family, which has garnered attention for its potential biological activities. This compound is characterized by a unique structure that may confer various pharmacological properties, including antimicrobial and anticancer effects. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound includes:

- A benzothiophene core that is known for its diverse biological activities.

- An acetyl group at the 2-position and a carboxylic acid group at the 3-position, enhancing its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzothiophene derivatives have been reported to possess antibacterial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Anticancer Activity

Several studies have highlighted the potential anticancer effects of benzothiophene derivatives. In vitro assays have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation : Compounds similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines .

- Modulation of signaling pathways : They may interfere with pathways involving oncogenes or tumor suppressor genes, leading to reduced tumor growth .

Anti-inflammatory Effects

Thiophene-based compounds are also recognized for their anti-inflammatory properties. They can inhibit key enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX). For example, certain derivatives have shown IC50 values as low as 6 µM against LOX, indicating potent anti-inflammatory activity.

The biological activity of this compound can be attributed to various mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.

- Cellular Interaction : The compound may interact with cellular receptors or ion channels, modulating cellular responses.

- Free Radical Scavenging : Benzothiophene derivatives may exhibit antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress.

Research Findings and Case Studies

Future Directions

The ongoing research into this compound suggests several promising avenues:

- Drug Development : Further exploration into its structure-activity relationship (SAR) could lead to the development of new therapeutic agents for cancer and inflammatory diseases.

- Combination Therapies : Investigating the efficacy of this compound in combination with existing therapies may enhance treatment outcomes for resistant strains of bacteria or advanced cancers.

Propiedades

IUPAC Name |

2-acetyl-1-benzothiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3S/c1-6(12)10-9(11(13)14)7-4-2-3-5-8(7)15-10/h2-5H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERIBGJXNKWRRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2S1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.